1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride
Description
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with isobutyl, methyl, and sulfonyl chloride groups. The sulfonyl chloride group is particularly reactive, making this compound useful in various chemical reactions and applications.
Properties
Molecular Formula |
C13H16ClNO2S |
|---|---|
Molecular Weight |
285.79 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO2S/c1-9(2)8-15-10(3)13(18(14,16)17)11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |
InChI Key |
NOGFOHAJRYSLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Substituents: The isobutyl and methyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Indole-3-carboxylic Acid: Formed from oxidation reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor ligands . The indole ring can also interact with various molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the isobutyl group.
1-Isobutyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the methyl group.
2-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the isobutyl group.
Uniqueness
1-Isobutyl-2-methyl-1H-indole-3-sulfonyl chloride is unique due to the presence of both isobutyl and methyl groups on the indole ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
